molecular formula C11H17NO B8659476 4-Amino-2-tert-butyl-6-methylphenol

4-Amino-2-tert-butyl-6-methylphenol

Cat. No.: B8659476
M. Wt: 179.26 g/mol
InChI Key: FMSJDLWJYKDMEN-UHFFFAOYSA-N
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Description

Such derivatives are often utilized as antioxidants, stabilizers, or intermediates in organic synthesis.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-amino-2-tert-butyl-6-methylphenol

InChI

InChI=1S/C11H17NO/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6,13H,12H2,1-4H3

InChI Key

FMSJDLWJYKDMEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-tert-butyl-6-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert.-butyl-4-methylphenol and ammonia.

    Nitration: The initial step involves the nitration of 2-tert.-butyl-4-methylphenol to introduce a nitro group (-NO2) at the para position relative to the hydroxyl group.

    Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-tert-butyl-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-Amino-2-tert-butyl-6-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-tert-butyl-6-methylphenol involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The amino group can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Amino-4-tert-butylphenol (CAS RN: 1199-46-8)

This analog shares a phenolic backbone with amino and tert-butyl substituents but differs in substituent positions. Key comparisons include:

Property 4-Amino-2-tert-butyl-6-methylphenol 2-Amino-4-tert-butylphenol
Molecular Formula C₁₁H₁₇NO (hypothetical) C₁₀H₁₅NO
Molecular Weight ~179.26 g/mol 165.23 g/mol
Substituent Positions 4-amino, 2-tert-butyl, 6-methyl 2-amino, 4-tert-butyl
Melting Point Not provided in evidence 160–163°C

Key Differences :

  • Solubility : The tert-butyl group in both compounds improves lipid solubility, but the methyl group in the target compound could further modulate hydrophobicity.
  • Thermal Stability : The higher molecular weight of the target compound may marginally improve thermal stability, though experimental data are lacking .
Complex Phenolic Derivatives (e.g., 2-[[bis(2-hydroxyethyl)amino]methyl]-4-tert-butyl-6-phenylphenol)

describes a structurally complex analog with a phenyl group and ethanolamine substituents. While this compound (CAS RN: AC1L5CPK) shares the tert-butyl and phenolic features, its extended functional groups impart distinct properties:

  • Reactivity: The bis(2-hydroxyethyl)amino group introduces hydrogen-bonding capacity, enhancing water solubility compared to the methyl- and tert-butyl-substituted target compound .

Research Findings and Limitations

Gaps in Evidence

The provided materials lack direct data on this compound, necessitating extrapolation from structural analogs. Critical parameters such as solubility, stability, and biological activity remain unverified.

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